molecular formula C19H22N4O2S B5635993 (1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5635993
M. Wt: 370.5 g/mol
InChI Key: LOARYTHZXZMZOG-WMLDXEAASA-N
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Description

This compound belongs to a class of chemicals that include diazabicyclo[3.2.2]nonane derivatives, which are known for their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. The structure includes a combination of a thiazolyl and pyridinylcarbonyl group, indicating a potential for interesting chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of diazabicyclo[3.2.2]nonane derivatives often involves complex reactions, including the Mannich reaction, aminomethylation, and cyclization processes. These methods enable the introduction of various functional groups, including thiazolyl and pyridinylcarbonyl groups, to the core structure, allowing for the synthesis of the compound (Dotsenko et al., 2007).

Molecular Structure Analysis

The molecular structure of diazabicyclo[3.2.2]nonane derivatives, including the compound , is characterized by their bicyclic framework. X-ray crystallography and NMR spectroscopy are commonly used techniques for determining the precise structure, including the stereochemistry and conformation of these molecules (Vlasova et al., 2013).

Chemical Reactions and Properties

Diazabicyclo[3.2.2]nonane derivatives undergo various chemical reactions, including photochemical reactions, cycloadditions, and reactions with isocyanates and isothiocyanates. These reactions are crucial for modifying the chemical structure and introducing new functional groups, thus altering the chemical properties of the compound (Day et al., 1973).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, of diazabicyclo[3.2.2]nonane derivatives can be influenced by the nature of the substituents attached to the core bicyclic structure. These properties are important for determining the compound's suitability for various applications, including its use in material science and pharmacology.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the ability to participate in specific reactions, are determined by the structural features of the compound. The presence of a thiazolyl and a pyridinylcarbonyl group in the compound suggests potential for unique chemical behaviors, such as nucleophilic substitution reactions and interactions with biological targets.

properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)-1-[(1S,5R)-3-(pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-13-21-16(12-26-13)7-18(24)23-10-14-4-5-17(23)11-22(9-14)19(25)15-3-2-6-20-8-15/h2-3,6,8,12,14,17H,4-5,7,9-11H2,1H3/t14-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOARYTHZXZMZOG-WMLDXEAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(=O)N2CC3CCC2CN(C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)CC(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

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